molecular formula C12H17N5O3 B2853615 N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide CAS No. 919854-95-8

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide

Cat. No.: B2853615
CAS No.: 919854-95-8
M. Wt: 279.3
InChI Key: BUWOVHDWHBLCAV-UHFFFAOYSA-N
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Description

N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused bicyclic core structure. Key structural features include:

  • A tert-butyl group at the N1 position, which enhances steric bulk and may improve metabolic stability.
  • A 4-oxo (pyrimidinone) moiety at position 4, contributing to hydrogen-bonding interactions.

This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including kinase inhibition and antimicrobial effects.

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5O3/c1-12(2,3)17-10-8(5-14-17)11(19)16(7-13-10)15-9(18)6-20-4/h5,7H,6H2,1-4H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUWOVHDWHBLCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key pyrazolo[3,4-d]pyrimidine derivatives and their properties:

Compound Name/Structure Substituents/Modifications Biological Activity (IC50/MIC) Key Findings Reference
N′-substituted benzylidene-2-(6-methyl-4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetohydrazide (237) 6-methyl, 1-phenyl, benzylidene acetohydrazide EGFR IC50: 0.186 µM (vs. 0.03 µM erlotinib) Inhibits ATP binding site (PDB:1M17); induces apoptosis in cancer cells
(S)-N-((R)-1-hydrazineyl-4-methyl-1-oxopentan-2-yl)-2-(4-oxo-1-phenyl-pyrazolo[3,4-d]pyrimidin-5-yl)acetamido-propanamide (15) Amino acid ethyl ester hydrochlorides MIC <1 µg/mL (gram-positive/-negative) Potent antibacterial activity; peptide conjugation enhances bioavailability
tert-butyl(5-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxochromen-2-yl)ethyl)-pyrazolo[3,4-d]pyrimidin-3-yl)furan-2-yl)methylcarbamate tert-butyl, fluorophenyl, furan N/A (synthetic focus) Suzuki coupling methodology; tert-butyl enhances stability
Target Compound: N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-methoxyacetamide tert-butyl, 2-methoxyacetamide Not reported Structural similarity suggests kinase or antimicrobial potential

Key Comparative Insights

EGFR Inhibition and Apoptosis Induction
  • Compound 237 () demonstrates potent EGFR inhibition (IC50: 0.186 µM) and apoptosis induction, attributed to its benzylidene acetohydrazide group.
  • The tert-butyl group in the target compound may confer metabolic stability compared to the phenyl group in 237 , though this could reduce binding affinity due to steric hindrance.
Antibacterial Activity
  • Derivatives like 15 () exhibit strong antibacterial effects (MIC <1 µg/mL) via peptide conjugation. The target compound’s 2-methoxyacetamide group could similarly enhance solubility and membrane penetration, but its lack of amino acid conjugation may limit activity against resistant strains like P. aeruginosa .
Structural Modifications and Pharmacokinetics
  • Fluorophenyl substituents in enhance target selectivity via π-π stacking, a feature absent in the target compound .

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